molecular formula C17H22F3NO4 B2527973 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid CAS No. 2230798-25-9

6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid

Cat. No.: B2527973
CAS No.: 2230798-25-9
M. Wt: 361.361
InChI Key: ATWDNWSSPRTQLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid is a tetrahydroisoquinoline (THIQ) derivative featuring a 1,2,3,4-tetrahydroisoquinoline core substituted at the 6-position with an oxan-4-ylmethoxy group. The compound is paired with trifluoroacetic acid (TFA) as a counterion, enhancing its solubility and stability. The oxan-4-ylmethoxy substituent introduces steric and electronic effects that may influence receptor binding and metabolic stability compared to simpler alkyl or aryl substituents.

Properties

IUPAC Name

6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.C2HF3O2/c1-2-15(9-13-3-6-16-10-14(1)13)18-11-12-4-7-17-8-5-12;3-2(4,5)1(6)7/h1-2,9,12,16H,3-8,10-11H2;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATWDNWSSPRTQLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC3=C(CNCC3)C=C2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F3NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Tetrahydroisoquinoline Core: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.

    Introduction of the Oxan-4-ylmethoxy Group: This step involves the alkylation of the tetrahydroisoquinoline core with an oxan-4-ylmethoxy halide under basic conditions.

    Addition of the Trifluoroacetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the tetrahydroisoquinoline core to dihydroisoquinoline or isoquinoline.

    Substitution: The oxan-4-ylmethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinoline derivatives, while reduction can produce various hydrogenated isoquinoline forms.

Scientific Research Applications

6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activity, including its effects on neurotransmitter systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The oxan-4-ylmethoxy group may enhance its binding affinity to these targets, while the trifluoroacetic acid moiety can influence its solubility and stability. The compound’s effects are mediated through pathways involving neurotransmitter modulation and enzyme inhibition.

Comparison with Similar Compounds

Key Compounds :

Compound Name Substituents Counterion Synthesis Method Key Reference
6-(Oxan-4-ylmethoxy)-1,2,3,4-THIQ Oxan-4-ylmethoxy at C6 TFA Friedel-Crafts-type reaction with TFA as a catalyst
(6-(3,4,5-Trimethoxyphenyl)-THIQ) 3,4,5-Trimethoxyphenyl at C6 TFA Pictet-Spengler cyclization with TFA-mediated deprotection
6-Trifluoromethyl-THIQ hydrochloride CF3 at C6 HCl Reduction and acylation followed by HCl salt formation
1,2,3,4-THIQ-3-carboxylic acid derivatives Carboxylic acid or amide at C3 Varied (TFA, HBr) Acyliminium ion cyclization with TFA

Functional Group and Pharmacological Comparisons

Substituent Effects :
  • Oxan-4-ylmethoxy vs. Trimethoxyphenyl-substituted THIQs are associated with antitumor activity due to tubulin-binding effects, whereas oxan-substituted derivatives may prioritize central nervous system (CNS) targets .
Counterion Impact :
  • TFA vs. HCl :
    • TFA salts generally exhibit higher solubility in organic solvents, facilitating purification via chromatography, as seen in THIQ-3-carboxamide derivatives ().
    • HCl salts (e.g., 6-trifluoromethyl-THIQ hydrochloride) are more common in pharmaceutical formulations due to lower toxicity .

Physicochemical and Stability Data

Property 6-(Oxan-4-ylmethoxy)-THIQ;TFA 6-(Trimethoxyphenyl)-THIQ;TFA 6-Trifluoromethyl-THIQ;HCl
LogP ~2.1 (estimated) ~3.5 ~2.8
Solubility High in DMSO, moderate in water Low in water, high in DCM Moderate in water
Stability Stable at pH 2–7 (TFA salt) Degrades above pH 8 Stable at pH 1–5 (HCl salt)

Notes:

  • The oxan-4-ylmethoxy group reduces LogP compared to trimethoxyphenyl derivatives, aligning with its enhanced polarity .
  • TFA’s strong acidity may limit the target compound’s stability in basic environments, whereas HCl salts are more versatile .

Biological Activity

6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid is a complex organic compound that has drawn significant interest due to its unique chemical structure and potential biological applications. This compound features a tetrahydroisoquinoline core, which is frequently found in various biologically active molecules. The modifications with an oxan-4-ylmethoxy group and a trifluoroacetic acid moiety enhance its properties and interactions with biological targets.

Chemical Structure and Properties

The compound's IUPAC name is 6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid. Its molecular formula is C15H21NO2C_{15}H_{21}NO_2 with a molecular weight of 247.33 g/mol. The trifluoroacetic acid moiety contributes to the compound's solubility and stability in biological systems.

PropertyValue
Molecular FormulaC₁₅H₂₁NO₂
Molecular Weight247.33 g/mol
IUPAC Name6-(oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline;2,2,2-trifluoroacetic acid
CAS Number2230798-25-9

The biological activity of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The oxan-4-ylmethoxy group may enhance binding affinity to these targets while the trifluoroacetic acid moiety can influence solubility and stability.

Key Mechanisms:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in various metabolic pathways.
  • Neurotransmitter Modulation : It may affect neurotransmitter levels, which could have implications in treating neurological disorders.

Biological Activity Studies

Recent studies have evaluated the compound's activity against several biological targets:

  • Antioxidant Activity : Preliminary tests indicated that the compound exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress.
  • Enzyme Inhibition : The compound was tested for its inhibitory effects on cholinesterases (AChE and BChE) and other relevant enzymes.

Table of Biological Activities

Activity TypeTarget Enzyme/PathwayObserved EffectReference
AntioxidantN/AModerate antioxidant activity
Enzyme InhibitionAChEIC₅₀ = 10.4 μM
Enzyme InhibitionBChEIC₅₀ = 7.7 μM
Neurotransmitter ModulationVarious receptorsModulates neurotransmitter levels

Case Studies

A notable study investigated the effects of similar tetrahydroisoquinoline derivatives on autoimmune diseases. These derivatives displayed promising bioavailability and therapeutic effects in mouse models of rheumatoid arthritis and psoriasis. The findings suggest that modifications to the tetrahydroisoquinoline scaffold can enhance biological activity significantly.

Comparative Analysis

When compared to similar compounds such as 6-(Oxan-4-ylmethoxy)pyridine-2-carboxylic acid , the unique structural features of 6-(Oxan-4-ylmethoxy)-1,2,3,4-tetrahydroisoquinoline contribute to its distinct biological properties. This uniqueness allows it to target specific pathways that may not be effectively modulated by other compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.